molecular formula C15H15NO2 B2839647 (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one CAS No. 140885-44-5

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2839647
CAS No.: 140885-44-5
M. Wt: 241.29
InChI Key: UNYGDCTUOSFBMJ-MDZDMXLPSA-N
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Description

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by the presence of an enone moiety, which is a conjugated system of a carbonyl group and an alkene

Scientific Research Applications

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the enone moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The furan ring and the dimethylamino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes such as lipoxygenase and acetylcholinesterase, leading to its biological effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, which shares the enone moiety but lacks the dimethylamino and furan substituents.

    Curcumin: A natural compound with a similar enone structure, known for its anti-inflammatory and antioxidant properties.

    Flavonoids: A class of compounds with structural similarities to chalcones, exhibiting diverse biological activities.

Uniqueness

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the dimethylamino group and the furan ring, which enhance its chemical reactivity and biological activity. These structural features contribute to its potential as a multi-target therapeutic agent and its versatility in various scientific applications .

Properties

IUPAC Name

(E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)13-7-5-12(6-8-13)15(17)10-9-14-4-3-11-18-14/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYGDCTUOSFBMJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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